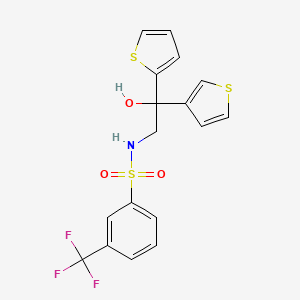

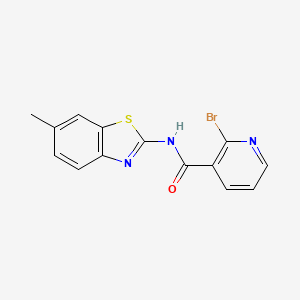

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is a chemical entity that can be associated with a class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound is not directly mentioned in the provided papers, similar compounds with fluorophenyl and phenoxyacetamide groups have been synthesized and studied for various properties and applications, such as herbicidal activity and molecular structure analysis .

Synthesis Analysis

The synthesis of related fluorophenyl acetamides typically involves starting materials such as 4-fluoro-aniline, which is used in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with herbicidal activities . Another related synthesis uses 3-fluoro-4-cyanophenol as a primary compound to create novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides . These methods typically involve multiple steps, including acylation and substitution reactions, to introduce the desired functional groups onto the aromatic rings.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure of related compounds, revealing details such as dihedral angles between the aromatic ring and the acetamide group . For instance, in the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, hydrogen bonding results in six-membered rings and links the molecules into chains .

Chemical Reactions Analysis

The reactivity of fluorophenyl acetamides can involve interactions with various reagents. For example, perfluoro-[N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This suggests that the fluorophenyl acetamides can participate in electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom, which activates the aromatic ring towards such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl acetamides are influenced by the presence of the fluorine atom and the acetamide group. The fluorine atom is highly electronegative, which can affect the acidity, basicity, and hydrogen bonding capabilities of the molecule . The acetamide group can engage in hydrogen bonding, which can influence the solubility and melting point of the compound. The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, for example, exhibit intra- and intermolecular hydrogen bonding in solution .

Applications De Recherche Scientifique

Synthesis and Characterization

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide and its derivatives have been synthesized and characterized, revealing their structural properties. For instance, Yang Man-li synthesized novel acetamides using 3-fluoro-4-cyanophenol as primary compounds and characterized them through elemental analysis, IR, and 1H NMR techniques (Yang Man-li, 2008). Similarly, M. Ağırtaş and M. S. İzgi synthesized metallophthalocyanines with four phenoxyacetamide units, noting an increase in solubility compared to unsubstituted phenoxyacetamides (Ağırtaş & İzgi, 2009).

Biological Applications and Anticancer Activity

Several studies have explored the potential biological applications of this compound derivatives. P. Rani and colleagues developed new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. They synthesized a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and found that certain compounds exhibited significant biological activities (Rani et al., 2014). Another study by K. Sunder and Jayapal Maleraju synthesized derivatives with anti-inflammatory activity, noting significant effects for certain compounds (Sunder & Maleraju, 2013).

Insecticidal and Herbicidal Activity

This compound derivatives have also shown potential in pest control. Kaiwan O. Rashid et al. synthesized derivatives and tested their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds showing excellent results (Rashid et al., 2021). Furthermore, Daoxin Wu and colleagues designed and synthesized derivatives with herbicidal activities against dicotyledonous weeds, with some compounds demonstrating effective herbicidal activities at certain dosages (Wu et al., 2011).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIGFNIGWKFCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanesulfonyl chloride](/img/structure/B2528993.png)

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)